1,6-Bis(4-hydroxyphenoxy)hexane
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Overview
Description
1,6-Bis(4-hydroxyphenoxy)hexane is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(4-hydroxyphenoxy)hexane can be synthesized through the reaction of hydroquinone with 1,6-dibromohexane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroquinone acts as a nucleophile, displacing the bromine atoms on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(4-hydroxyphenoxy)hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Esters or ethers
Scientific Research Applications
1,6-Bis(4-hydroxyphenoxy)hexane has several scientific research applications:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Research:
Medical Research: The compound’s derivatives are investigated for their anticancer properties.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-hydroxyphenoxy)hexane involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, affecting the protein’s function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(2-hydroxyethoxy)benzene
- 1,4-Bis(2-hydroxypropoxy)benzene
- 1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol
Uniqueness
1,6-Bis(4-hydroxyphenoxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the hydroxyphenoxy groups. This structural feature can influence the compound’s reactivity and its ability to form polymers with distinct properties .
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[6-(4-hydroxyphenoxy)hexoxy]phenol |
InChI |
InChI=1S/C18H22O4/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12,19-20H,1-4,13-14H2 |
InChI Key |
GAUXFYRABTWLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCOC2=CC=C(C=C2)O |
Origin of Product |
United States |
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